Cas no 28668-15-7 (5-methyl-4-nitro-1H-pyrazole-3-carbonitrile)

5-methyl-4-nitro-1H-pyrazole-3-carbonitrile structure
28668-15-7 structure
Product Name:5-methyl-4-nitro-1H-pyrazole-3-carbonitrile
CAS No:28668-15-7
MF:C5H4N4O2
MW:152.110859870911
MDL:MFCD31379543
CID:5175383
Update Time:2025-07-19

5-methyl-4-nitro-1H-pyrazole-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-methyl-4-nitro-1H-pyrazole-3-carbonitrile
    • MDL: MFCD31379543
    • Inchi: 1S/C5H4N4O2/c1-3-5(9(10)11)4(2-6)8-7-3/h1H3,(H,7,8)
    • InChI Key: GYLMTIPQIFVYBC-UHFFFAOYSA-N
    • SMILES: N1C(C)=C([N+]([O-])=O)C(C#N)=N1

Computed Properties

  • Exact Mass: 152.033
  • Monoisotopic Mass: 152.033
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0

5-methyl-4-nitro-1H-pyrazole-3-carbonitrile Pricemore >>

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5-methyl-4-nitro-1H-pyrazole-3-carbonitrile Related Literature

Additional information on 5-methyl-4-nitro-1H-pyrazole-3-carbonitrile

Introduction to 5-methyl-4-nitro-1H-pyrazole-3-carbonitrile (CAS No. 28668-15-7)

5-methyl-4-nitro-1H-pyrazole-3-carbonitrile is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural framework and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 28668-15-7, belongs to the pyrazole class of molecules, which are known for their broad spectrum of pharmacological properties. Pyrazoles and their derivatives have been extensively studied for their applications in drug discovery, particularly as intermediates in the synthesis of bioactive molecules.

The structural motif of 5-methyl-4-nitro-1H-pyrazole-3-carbonitrile consists of a six-membered aromatic ring containing two nitrogen atoms, with a methyl group at the 5-position and a nitro group at the 4-position. The presence of a cyano group at the 3-position further enhances its reactivity and potential utility in synthetic chemistry. This unique arrangement of functional groups makes it a valuable scaffold for designing novel compounds with therapeutic potential.

In recent years, there has been a surge in research focused on developing new heterocyclic compounds for their antimicrobial, anti-inflammatory, and anticancer properties. 5-methyl-4-nitro-1H-pyrazole-3-carbonitrile has emerged as a promising candidate in this context, thanks to its ability to interact with biological targets in multiple ways. The nitro group, in particular, is known to exhibit oxidizing properties that can disrupt bacterial cell wall synthesis, while the cyano group can serve as a bioisostere for other functional groups, allowing for structural modifications that may enhance drug-like properties.

One of the most compelling aspects of 5-methyl-4-nitro-1H-pyrazole-3-carbonitrile is its role as a key intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel derivatives with improved pharmacokinetic profiles and enhanced biological activity. For instance, studies have shown that modifications at the 5-position and 3-position of the pyrazole ring can significantly alter the compound's binding affinity to target enzymes and receptors. This flexibility makes it an attractive building block for medicinal chemists seeking to optimize lead compounds.

The nitro group in 5-methyl-4-nitro-1H-pyrazole-3-carbonitrile is particularly noteworthy, as it can be reduced to an amine or further functionalized into other bioactive moieties. This reactivity has been exploited in several synthetic pathways aimed at generating novel therapeutic agents. Additionally, the cyano group at the 3-position can undergo various transformations, including hydrolysis or reduction, providing multiple avenues for structural diversification. These features make the compound a versatile tool in drug discovery pipelines.

Recent advancements in computational chemistry have further highlighted the potential of 5-methyl-4-nitro-1H-pyrazole-3-carbonitrile as a scaffold for drug development. Molecular modeling studies have demonstrated its ability to bind effectively to various biological targets, including enzymes and receptors implicated in diseases such as cancer and inflammation. These virtual screening approaches have identified several promising derivatives that warrant further experimental validation.

In addition to its synthetic utility, 5-methyl-4-nitro-1H-pyrazole-3-carbonitrile has been investigated for its potential applications in materials science. The unique electronic properties of its aromatic ring make it a candidate for use in organic electronics and photovoltaic devices. While these applications are still in their early stages, they underscore the compound's broad utility beyond traditional pharmaceuticals.

The growing interest in 5-methyl-4-nitro-1H-pyrazole-3-carbonitrile is reflected in the increasing number of patents and scientific publications dedicated to its synthesis and applications. Researchers are continuously exploring new ways to harness its potential, from developing more efficient synthetic routes to discovering novel biological activities. As our understanding of heterocyclic chemistry evolves, it is likely that compounds like 5-methyl-4-nitro-1H-pyrazole-3-carbonitrile will play an increasingly important role in addressing unmet medical needs.

In conclusion, 5-methyl-4-nitro-1H-pyrazole-3-carbonitrile (CAS No. 28668-15-7) is a multifaceted compound with significant promise in pharmaceutical and materials science applications. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop novel therapeutic agents and advanced materials. As ongoing research continues to uncover new possibilities for this compound, its importance is likely to grow even further.

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